Di-O-cysteinyl-glycinoyl curcumin-d6
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Overview
Description
Di-O-cysteinyl-glycinoyl curcumin-d6 is a synthetic compound derived from curcumin, a natural phenolic compound found in turmeric. This compound is isotope-labeled, making it useful in various scientific research applications. It is known for its potent anti-tumor, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-O-cysteinyl-glycinoyl curcumin-d6 involves multiple steps, starting with the preparation of curcumin derivativesThe reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Di-O-cysteinyl-glycinoyl curcumin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Di-O-cysteinyl-glycinoyl curcumin-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for accurate data analysis.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and metabolic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Di-O-cysteinyl-glycinoyl curcumin-d6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. It targets key proteins and enzymes involved in these pathways, leading to its anti-tumor, anti-inflammatory, and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Di-O-cysteinyl-glycinoyl curcumin: The non-isotope-labeled analog of Di-O-cysteinyl-glycinoyl curcumin-d6.
Curcumin: The natural phenolic compound from which this compound is derived.
Curcumin derivatives: Various synthetic derivatives of curcumin with different functional groups
Uniqueness
This compound is unique due to its isotope labeling, which enhances its utility in research applications. The labeled compound allows for precise tracking and analysis in various experimental setups, providing valuable insights into its biological and chemical properties .
Properties
Molecular Formula |
C31H36N4O10S2 |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
[4-[(1E,6E)-7-[4-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]oxy-3-(trideuteriomethoxy)phenyl]-3,5-dioxohepta-1,6-dienyl]-2-(trideuteriomethoxy)phenyl] 2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C31H36N4O10S2/c1-42-26-11-18(5-9-24(26)44-28(38)14-34-30(40)22(32)16-46)3-7-20(36)13-21(37)8-4-19-6-10-25(27(12-19)43-2)45-29(39)15-35-31(41)23(33)17-47/h3-12,22-23,46-47H,13-17,32-33H2,1-2H3,(H,34,40)(H,35,41)/b7-3+,8-4+/t22-,23-/m0/s1/i1D3,2D3 |
InChI Key |
INJRLMWCICXIDY-GIYIOUCVSA-N |
Isomeric SMILES |
[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CNC(=O)[C@@H](N)CS)OC([2H])([2H])[2H])OC(=O)CNC(=O)[C@@H](N)CS)([2H])[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CNC(=O)C(CS)N)OC)OC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
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